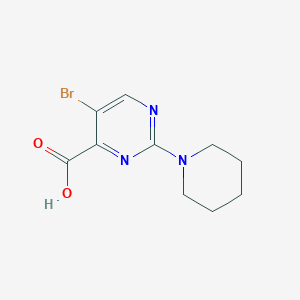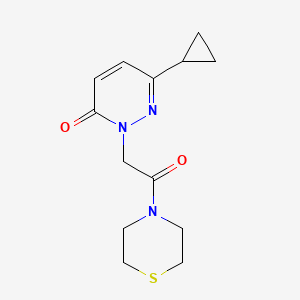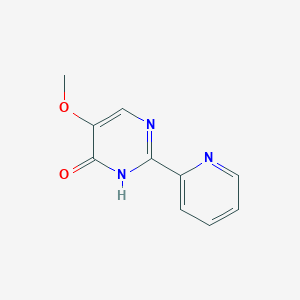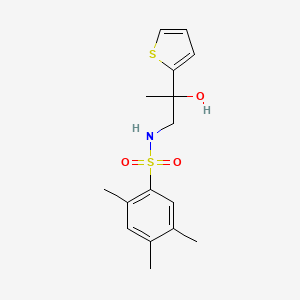![molecular formula C20H24N2O3S B2660250 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide CAS No. 608492-88-2](/img/structure/B2660250.png)
2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide” is a chemical compound with the CAS Number: 282104-66-9 . Its molecular weight is 296.39 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H20N2O3S/c1-11-5-3-4-10-16(11)20(18,19)14-8-6-13(7-9-14)15-12(2)17/h6-9,11H,3-5,10H2,1-2H3,(H,15,17) . This code provides a specific description of the compound’s molecular structure.科学的研究の応用
2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has potential applications in the field of medicinal chemistry due to its ability to inhibit the activity of certain enzymes that are involved in various physiological processes. It has been shown to exhibit inhibitory activity against carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to exhibit anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
作用機序
The mechanism of action of 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. The sulfonamide group of this compound binds to the zinc ion present in the active site of carbonic anhydrase IX, thereby preventing the conversion of carbon dioxide to bicarbonate ion. Similarly, the benzamide group of this compound binds to the active site of acetylcholinesterase, thereby preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. Inhibition of carbonic anhydrase IX can lead to a decrease in the pH of the tumor microenvironment, thereby inhibiting the growth and metastasis of cancer cells. Inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, thereby improving cognitive function in patients with Alzheimer's disease. Additionally, this compound has been shown to exhibit anticonvulsant activity, which can be attributed to its ability to modulate the activity of certain ion channels in the brain.
実験室実験の利点と制限
One of the advantages of using 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes, thereby allowing researchers to study the physiological and biochemical effects of these enzymes. Additionally, this compound is a relatively stable compound that can be easily synthesized and purified. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the specific concentration of this compound required to achieve a desired effect may vary depending on the specific enzyme being targeted.
将来の方向性
There are several future directions for research involving 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide. One potential direction is to study the efficacy of this compound as a potential anticancer agent in preclinical models. Additionally, further studies are needed to determine the optimal concentration and dosing regimen of this compound for different applications. Finally, the development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of 2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves a multistep process that includes the condensation of 4-aminobenzenesulfonamide with 3-methylpiperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with 2-methylbenzoyl chloride. The final product is obtained through recrystallization from a suitable solvent. The purity and identity of the compound are confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
特性
IUPAC Name |
2-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-6-5-13-22(14-15)26(24,25)18-11-9-17(10-12-18)21-20(23)19-8-4-3-7-16(19)2/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQAVVJMXJDTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2660167.png)
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide](/img/structure/B2660168.png)




![2-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2660174.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2660176.png)

![2-Chloro-N-[3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]propanamide](/img/structure/B2660180.png)

![3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2660188.png)
